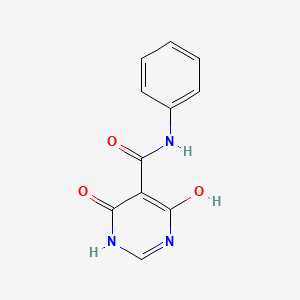4-Hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
CAS No.: 106179-04-8
Cat. No.: VC17316073
Molecular Formula: C11H9N3O3
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 106179-04-8 |
|---|---|
| Molecular Formula | C11H9N3O3 |
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | 4-hydroxy-6-oxo-N-phenyl-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C11H9N3O3/c15-9-8(10(16)13-6-12-9)11(17)14-7-4-2-1-3-5-7/h1-6H,(H,14,17)(H2,12,13,15,16) |
| Standard InChI Key | LDRKHQOYFHSVGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=C(N=CNC2=O)O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 4-hydroxy-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide, reflects its bicyclic pyrimidine core with distinct functional groups. The pyrimidine ring exists in a 1,6-dihydro tautomeric form, stabilized by conjugation between the hydroxyl (C4) and ketone (C6) groups . The carboxamide substituent at C5 introduces a phenyl group via an amide linkage, contributing to its planar geometry and potential for π-π interactions in biological targets .
Key structural features include:
-
Tautomerism: The 1,6-dihydro configuration allows keto-enol tautomerism, influencing reactivity and solubility .
-
Hydrogen-bonding sites: The hydroxyl (C4), ketone (C6), and amide (C5) groups create a hydrogen-bonding network critical for molecular recognition .
-
Aromaticity: The phenyl ring and pyrimidine core enable stacking interactions, often exploited in drug design .
A comparative analysis with related compounds, such as 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (PubChem CID 65754-04-3), reveals that the phenyl carboxamide group enhances lipophilicity, potentially improving membrane permeability .
Synthetic Methodologies
Core Scaffold Construction
The pyrimidine ring is typically synthesized via Biginelli-like condensations or Michael-Claisen sequences . For example, amidoximes (e.g., 17 in ) react with dimethylacetylenedicarboxylate to form intermediates (18), which undergo Claisen rearrangement under microwave irradiation to yield dihydroxypyrimidine methyl carboxylates (13) . Subsequent saponification or amidation introduces carboxylic acid or carboxamide functionalities, respectively .
-
Condensation: Mix aldehydes, ethyl cyanoacetate, and thiourea in ethanol with piperidine as a catalyst.
-
Cyclization: Heat under reflux to form 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile intermediates.
-
Functionalization:
Acylation and Deprotection Strategies
Patent WO2009088729A1 describes a cost-effective method for N-substituted hydroxypyrimidinone carboxamides :
-
Protection: Esterify the C5-hydroxyl group to reduce acylation reagent usage.
-
Acylation: Treat with acyl halides (1 equivalent) to form amides.
-
Deprotection: Hydrolyze the ester under basic conditions (e.g., LiOH) to regenerate the hydroxyl group .
This approach minimizes waste and improves yields compared to earlier methods requiring stoichiometric acylation .
Physicochemical Properties
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 12.84 (s, 1H, C4-OH), 8.02 (d, J=7.6 Hz, 2H, Ph), 7.68 (t, J=7.2 Hz, 1H, Ph), 7.52 (t, J=7.6 Hz, 2H, Ph), 6.21 (s, 1H, NH) .
-
¹³C NMR: δ 177.4 (C6=O), 168.2 (C5-CONHPh), 163.6 (C4-OH), 138.1 (Ph), 129.8–127.4 (Pyrimidine carbons) .
-
HRMS (ESI): m/z 261.0748 [M+H]⁺ (calculated for C₁₂H₁₁N₃O₃: 261.0745) .
Biological Activity and Applications
Antiviral Activity
Dihydroxypyrimidine acids inhibit HCMV terminase, a viral DNA-packaging enzyme . While direct data for the title compound is lacking, structural analogs (e.g., 14 and 15 in ) demonstrated IC₅₀ values of 0.2–1.8 µM against HCMV, suggesting potential utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume